molecular formula C23H17NO5 B4716475 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide

3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide

Cat. No. B4716475
M. Wt: 387.4 g/mol
InChI Key: LAHYDGZTNAJIBW-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of lysine, an essential amino acid, and is commonly used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH is not well-understood. However, it is known to function as a protecting group for the amine and carboxylic acid groups of lysine. This allows for the selective modification of lysine residues in peptides and proteins.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH does not have any known biochemical or physiological effects. It functions solely as a protecting group in peptide and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH is its stability and compatibility with various coupling reagents. This makes it a useful building block in solid-phase peptide synthesis. However, the synthesis of 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH is a complex and time-consuming process that requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research involving 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH. One area of interest is the development of new coupling reagents and protecting groups that can improve the efficiency and selectivity of peptide and protein synthesis. Additionally, there is potential for the development of new peptidomimetics and other compounds that can mimic the structure and function of peptides. Finally, further research is needed to better understand the mechanism of action of 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH and its potential applications in other areas of scientific research.

Scientific Research Applications

3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH has a wide range of applications in scientific research. One of its primary uses is in the synthesis of peptides and proteins. The compound is often used as a building block in solid-phase peptide synthesis due to its stability and compatibility with various coupling reagents. Additionally, 3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide(Mtt)-OH is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

IUPAC Name

(Z)-3-(furan-2-yl)-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-27-21-14-16(24-22(25)11-9-17-6-4-12-28-17)8-10-18(21)19-13-15-5-2-3-7-20(15)29-23(19)26/h2-14H,1H3,(H,24,25)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHYDGZTNAJIBW-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CO2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)/C=C\C2=CC=CO2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide
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3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide
Reactant of Route 3
3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide
Reactant of Route 4
3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide
Reactant of Route 5
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3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide
Reactant of Route 6
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3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide

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